Adamantan-D15-carbonsäure

Übersicht

Beschreibung

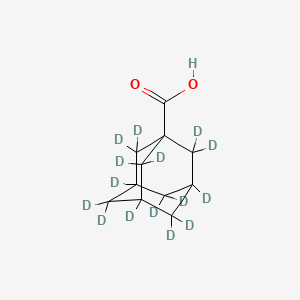

Adamantane-D15-carboxylic acid is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 195.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adamantane-D15-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane-D15-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stabilisator für die Nanopartikel-Synthese

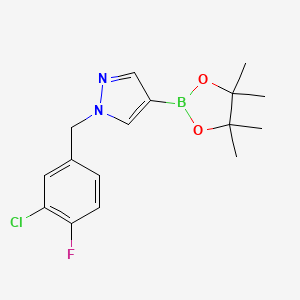

Adamantan-D15-carbonsäure dient als Stabilisator bei der Synthese von monodispersen, hochkristallinen Nanopartikeln wie CoPt3 und porösen Platin-Nanopartikeln. Diese Anwendung ist entscheidend für die Herstellung gleichmäßiger Partikel mit potenziellen Anwendungen in der Katalyse und Materialwissenschaft .

Entwicklung optoelektronischer Materialien

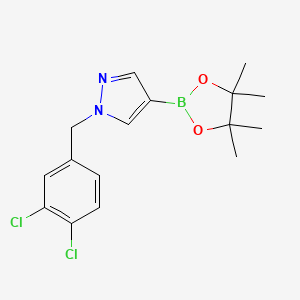

Als Additiv in Polykondensationsreaktionen trägt this compound dazu bei, konjugierte Polymere zu erhalten. Diese Polymere werden auf ihr Potenzial in optoelektronischen Materialien untersucht, die für Geräte unerlässlich sind, die elektrische Signale in Photonensignale umwandeln und umgekehrt .

Organokatalyse

Funktionalisierte Adamantane, wie this compound, können in der Organokatalyse eingesetzt werden. Dieses Gebiet beinhaltet die Verwendung organischer Moleküle zur Katalyse chemischer Reaktionen, ein wachsendes Gebiet der grünen Chemie aufgrund seines Potenzials für nachhaltigere Prozesse .

Wirkmechanismus

Adamantane-D15-carboxylic acid is a deuterium-labeled derivative of Adamantane-1-carboxylic acid

Target of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

It is believed to release dopamine from the nerve endings of the brain cells, stimulate the norepinephrine response, and also has nmda receptor antagonistic effects .

Biochemical Pathways

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

The pharmacokinetics of Adamantane-D15-carboxylic acid involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is believed that the compound has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemische Analyse

Biochemical Properties

Adamantane-D15-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cyclohexaamylose, inhibiting the hydrolysis of phenyl esters . This interaction highlights its potential as an enzyme inhibitor, which can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.

Cellular Effects

Adamantane-D15-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors makes it a valuable tool for studying cell signaling and receptor-mediated processes . Additionally, its impact on gene expression can provide insights into the regulation of metabolic pathways and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of Adamantane-D15-carboxylic acid involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby altering their activity. For example, its interaction with cyclohexaamylose inhibits phenyl ester hydrolysis . Furthermore, the incorporation of deuterium atoms can affect the compound’s binding affinity and stability, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantane-D15-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that deuterium-labeled compounds, including Adamantane-D15-carboxylic acid, exhibit enhanced stability compared to their non-labeled counterparts . This stability allows for prolonged observation of its effects in both in vitro and in vivo studies, providing valuable data on its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of Adamantane-D15-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects without adverse reactions. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and adverse impacts on organ function

Metabolic Pathways

Adamantane-D15-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in the compound can serve as tracers, allowing researchers to track its metabolic flux and measure changes in metabolite levels . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Adamantane-D15-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors facilitates its distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

Adamantane-D15-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its incorporation into lipid bilayers can target it to cellular membranes, where it can interact with membrane-bound receptors and enzymes

Eigenschaften

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)

![1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)